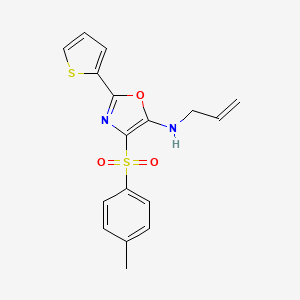

4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

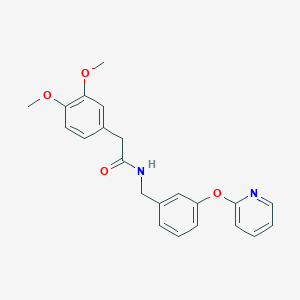

The compound is a complex organic molecule with several functional groups, including a sulfonyl group attached to a 4-methylphenyl group, a prop-2-enyl group, a thiophen-2-yl group, and a 1,3-oxazol-5-amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 4-methylphenyl and thiophen-2-yl groups are aromatic, while the 1,3-oxazol-5-amine group contains a heterocyclic ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the prop-2-enyl group could potentially undergo addition reactions, while the sulfonyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present .Aplicaciones Científicas De Investigación

Synthesis and Inhibitor Applications

- Synthesis and Enzyme Inhibition : A related sulfonamide compound was synthesized and evaluated for its inhibitory activities against acetylcholinesterase and human carbonic anhydrases. This research highlights the potential of sulfonamide derivatives in developing enzyme inhibitors (Bilginer et al., 2020).

Organic Synthesis and Antibiotic Development

Organic Synthesis for Antibiotics : Research into the synthesis of dimethyl sulfomycinamate, an acidic methanolysis product of sulfomycin antibiotics, involved a complex organic synthesis process, indicating the role of similar compounds in antibiotic development (Bagley et al., 2005).

Stereospecific C–S Coupling : A study demonstrated a copper-catalyzed stereospecific C–S coupling reaction involving similar sulfonamide derivatives, highlighting their utility in synthesizing benzylic thioethers, thioacetates, and sulfones (Jiang et al., 2018).

Material Science and Environmental Applications

Novel Nanofiltration Membranes : Research into novel sulfonated thin-film composite nanofiltration membranes, incorporating similar sulfonamide structures, showed improved water flux and dye treatment capabilities, indicating the compound's relevance in environmental applications (Liu et al., 2012).

Electrolysis of Reactive Dye : A study identified sulfonyl aromatic alcohols formed by the electrolysis of a reactive dye, suggesting the potential of similar sulfonamide structures in dye treatment and environmental chemistry (Elizalde-González et al., 2012).

Biomedical and Pharmacological Research

Antimicrobial Activities of Derivatives : The synthesis and antimicrobial activities of 1,2,4-triazole derivatives, including compounds structurally similar to the query molecule, were explored for potential applications in medicine and pharmacology (Bektaş et al., 2007).

Electrophoretic and Biocompatible Polymers : A study on the design of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, related to the query compound, showed their potential use in biomedicine (Hayashi & Takasu, 2015).

Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Research into the functional modification of hydrogels through condensation with amine compounds, including sulfonamides, highlighted their application in developing biologically active materials (Aly & El-Mohdy, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-3-10-18-16-17(19-15(22-16)14-5-4-11-23-14)24(20,21)13-8-6-12(2)7-9-13/h3-9,11,18H,1,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRFGIHBEAVSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2973220.png)

![(1S,2R,6S,7R,8R,9S)-4-Azatricyclo[5.2.1.02,6]decane-8,9-diol;hydrochloride](/img/structure/B2973221.png)

![1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973223.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate](/img/structure/B2973224.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2973225.png)

![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)